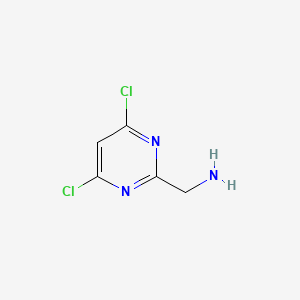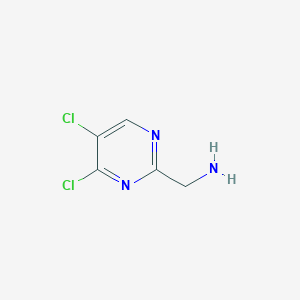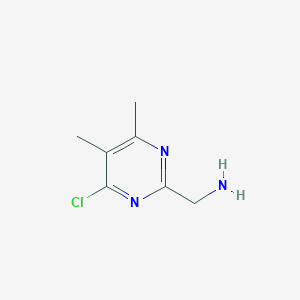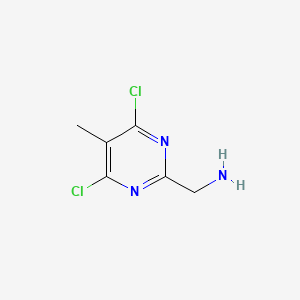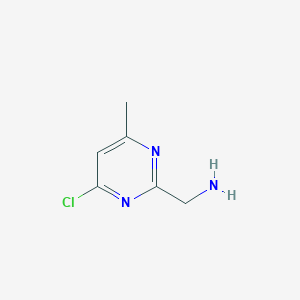
(4-Chloro-6-methylpyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-methylpyrimidin-2-yl)methanamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a methanamine group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-6-methylpyrimidine, which can be prepared from commercially available 2,4-dichloro-6-methylpyrimidine.
Amination Reaction: The 4-chloro-6-methylpyrimidine undergoes an amination reaction with methanamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-chloro-6-methylpyrimidine are synthesized and then subjected to the amination reaction with methanamine.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of this compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-yl)methanamine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the methanamine group.
4-Chloro-6-methylpyrimidin-2-amine: Similar structure but with different substituents at the 2-position.
2,4-Dichloro-6-methylpyrimidine: Similar core structure but with additional chlorine substitution.
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)methanamine is unique due to the presence of the methanamine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-5(7)10-6(3-8)9-4/h2H,3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNEKNFAQQWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191067.png)
![3-Amino-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8191069.png)
![6-ethoxycarbonylpyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8191071.png)
![3-Amino-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8191076.png)
![2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine](/img/structure/B8191082.png)
![2-Bromo-7-nitro-imidazo[1,2-a]pyridine](/img/structure/B8191090.png)
![6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester](/img/structure/B8191093.png)
![2-Bromo-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B8191114.png)
![2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8191120.png)
